(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a structurally related compound, a dipeptidyl peptidase IV inhibitor, were examined in rats, dogs, and humans. This research highlighted its rapid absorption and primary elimination through metabolism and renal clearance, suggesting a similar metabolic pathway could be anticipated for "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" (Sharma et al., 2012).
Potential Therapeutic Applications
The compound has been identified as a potent, selective, orally active dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating its potential for the treatment of type 2 diabetes (Ammirati et al., 2009). Additionally, its analogues have shown analgesic effects in models of pain, further underscoring its therapeutic potential (Tsuno et al., 2017).
Antimicrobial Activity
New derivatives of a related structural framework demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting that modifications of the core structure of "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" might yield compounds with valuable antimicrobial properties (Mallesha & Mohana, 2014).
Structural and Chemical Properties
Research on the synthesis, crystal structure, and thermal properties of related compounds provides insight into the molecular architecture and stability of such chemicals, which is essential for their development into therapeutic agents. This includes studies on crystalline structures and the thermal stability of compounds, offering a basis for understanding the chemical behavior of "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" (Karthik et al., 2021).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-14-4-3-5-15(22)19(14)20(29)28-10-8-27(9-11-28)18-12-17(24-13-25-18)26-16-6-1-2-7-23-16/h1-7,12-13H,8-11H2,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSFIBUAIWOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.